molecular formula C6H9ClN2O B140642 (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol CAS No. 146650-65-9

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Cat. No.: B140642
CAS No.: 146650-65-9
M. Wt: 160.6 g/mol
InChI Key: FFASZXPEKIZOQX-UHFFFAOYSA-N
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Description

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 4th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-ethylimidazole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5th position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (4-chloro-2-ethyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: 2-ethyl-1H-imidazol-5-ylmethanol.

    Substitution: (4-substituted-2-ethyl-1H-imidazol-5-yl)methanol derivatives.

Scientific Research Applications

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
  • (2-ethyl-4-chloro-1H-imidazol-5-yl)methanol
  • (2-methyl-4-chloro-1H-imidazol-5-yl)methanol

Uniqueness

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro group at the 4th position and the ethyl group at the 2nd position, along with the hydroxymethyl group at the 5th position, makes it a versatile intermediate for various synthetic applications. Its unique structure also influences its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASZXPEKIZOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437123
Record name (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146650-65-9
Record name (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.53 Grams (6.6 mmol) of trichloroisocyanuric acid was added little by little to a solution consisting of 2.03 g (13 mmol) of the 2-ethyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane at room temperature with stirring over a period of about 10 minutes. The mixture was stirred at the same temperature for one hour, the solvent was distilled off under reduced pressure, the reaction product was extracted with ethanol, and the extract was evaporated to dryness under reduced pressure. The resulting solid product was then extracted with acetone, the extract was concentrated and was then subjected to the column chromatography (silica gel-acetone), and the effluent was further concentrated and was recrystallized from acetonitrile to obtain a 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.78 g (yield, 37.4%). The TLC and spectra were measured to be the same as those of Example 3.
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.5 Grams (15 mmol) of an aqueous solution containing 9.7% of sodium hypochlorite was dropwisely added to a solution consisting of 2.53 g (16.2 mmol) of the 2-ethyl-4,5-bis(hydroxymethyl) imidazole and 50 ml of water. After the dropwise addition has been finished, the mixture was stirred at room temperature for one hour, followed by neutralization by the addition of dry ice and further followed by evaporation to dryness under reduced pressure. The resulting solid was extracted with ethanol, the extract was evaporated under reduced pressure, and the resulting solid product was extracted with acetone. 1.48 Grams of the starting 2-ethyl-4,5-bis(hydroxymethyl) imidazole was recovered as an extraction residue, the extract was concentrated under reduced pressure, and was subjected to the column chromatography (silica gel-acetone) to obtain a 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.46 g (yield 43.0% with respect to the starting material consumed). The TLC and spectra were measured to be the same as those of Example 3.
[Compound]
Name
aqueous solution
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethyl-4,5-bis(hydroxymethyl) imidazole
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2.53 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
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solvent
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Synthesis routes and methods III

Procedure details

1.76 Grams (13.2 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 2.06 g (13.2 mmol) of an ethyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane maintained at room temperature with stirring over a period of about 11 minutes. The mixture was then stirred at the same temperature for three hours and for another 30 minutes at a temperature of 50° C. After the reaction, the solvent was distilled off under reduced pressure and the resulting yellowish oily product was subjected to the column chromatography (silica gel-acetone), and the obtained effluent was evaporated to dryness under reduced pressure. By using acetonitrile, the resulting solid product was recrystallized three times to obtain a colorless crystalline 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.82 g (yield, 39.0%). The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-ethyl-4-chloro-5-(hydroxymethyl) imidazole.
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Name
ethyl-4,5-bis(hydroxymethyl) imidazole
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCc1nc(CO)c(CO)[nH]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 4-chloro-2-ethyl-5-{[(phenylmethyl)oxy]methyl}-1H-imidazole (2.51 g, 10.0 mmol) and methanesulfonic acid (25 mL, 385 mmol) in chloroform (56 mL) was stirred at RT for 1 h. The reaction mixture was poured into ice (˜100 g) and the solution was neutralized by addition of 5N NaOH until the pH was 10. The solution was extracted with methyl tert-butyl ether (2×100 mL) and then with n-butanol (3×100 mL). The combined n-butanol extracts were concentrated, azeotroped with toluene, and dried in vacuo to provide the title compound in quantitative yield as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.10 (br. s., 1H), 5.10 (br. s., 1H), 4.32 (s, 2H), 2.54 (q, 2H), 1.15 (t, 3H).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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